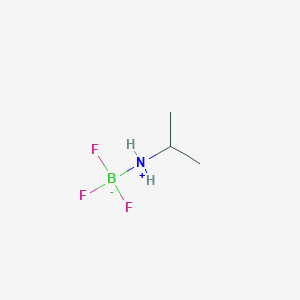
1,2-Dihydro Beclomethasone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dihydro Beclomethasone is a synthetic corticosteroid, structurally related to beclomethasone dipropionate. It is primarily used for its anti-inflammatory and immunosuppressive properties. This compound is a prodrug that is metabolized into its active form, beclomethasone-17-monopropionate, which exerts its effects by binding to glucocorticoid receptors .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dihydro Beclomethasone involves multiple steps, starting from the parent compound, beclomethasone. The key steps include:
Hydrogenation: The parent compound undergoes hydrogenation to introduce the 1,2-dihydro functionality.
Esterification: The hydroxyl groups at positions 17 and 21 are esterified with propionic acid to form the dipropionate ester.
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation and esterification processes. These reactions are carried out under controlled conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are optimized for industrial-scale production .
化学反应分析
Types of Reactions
1,2-Dihydro Beclomethasone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.
Substitution: Substitution reactions can introduce different functional groups, potentially modifying its pharmacological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives with potentially different pharmacological activities .
科学研究应用
1,2-Dihydro Beclomethasone has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the development of new corticosteroids.
Biology: Studied for its effects on cellular processes and gene expression.
Medicine: Investigated for its therapeutic potential in treating inflammatory and autoimmune diseases.
Industry: Utilized in the formulation of pharmaceutical products for its anti-inflammatory properties
作用机制
1,2-Dihydro Beclomethasone exerts its effects by binding to glucocorticoid receptors in the cytoplasm. Upon binding, the receptor-ligand complex translocates to the nucleus, where it interacts with glucocorticoid response elements on DNA. This interaction modulates the transcription of target genes, leading to anti-inflammatory and immunosuppressive effects. The active metabolite, beclomethasone-17-monopropionate, has a high affinity for glucocorticoid receptors, enhancing its therapeutic efficacy .
相似化合物的比较
Similar Compounds
Beclomethasone Dipropionate: The parent compound, which is also a corticosteroid with similar anti-inflammatory properties.
Dexamethasone: Another corticosteroid with a different structure but similar therapeutic uses.
Prednisolone: A corticosteroid with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness
1,2-Dihydro Beclomethasone is unique due to its specific structural modifications, which enhance its stability and reduce its side effects compared to other corticosteroids. Its prodrug nature allows for targeted activation in specific tissues, minimizing systemic exposure and associated adverse effects .
属性
分子式 |
C22H31ClO5 |
|---|---|
分子量 |
410.9 g/mol |
IUPAC 名称 |
(8S,9R,10S,11S,13S,14S,16S,17R)-9-chloro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H31ClO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h9,12,15-17,24,26,28H,4-8,10-11H2,1-3H3/t12-,15-,16-,17-,19-,20-,21-,22-/m0/s1 |
InChI 键 |
XAEVBOKECPGQBS-DVTGEIKXSA-N |
手性 SMILES |
C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)CC[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)Cl)C |
规范 SMILES |
CC1CC2C3CCC4=CC(=O)CCC4(C3(C(CC2(C1(C(=O)CO)O)C)O)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3S,3aR,4R,4aS,8aR,9aS)-3-methyl-4-[(E)-2-[(2R,6S)-6-methylpiperidin-2-yl]ethenyl]-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-3H-benzo[f][2]benzofuran-1-one](/img/structure/B13419141.png)
![2-Propenoic acid, 2-[ethyl[(pentadecafluoroheptyl)sulfonyl]amino]ethyl ester](/img/structure/B13419144.png)
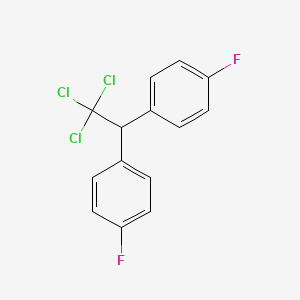
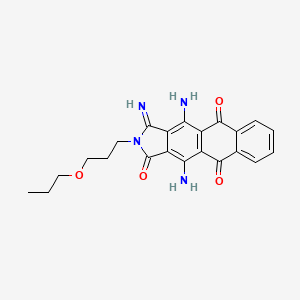
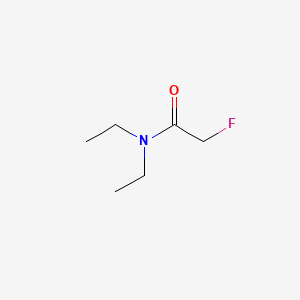

![1-([1,1'-Biphenyl]-4-ylmethyl)azocane](/img/structure/B13419181.png)
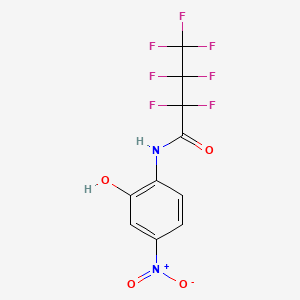

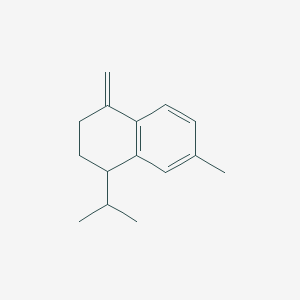
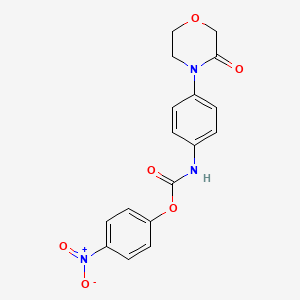
![(3aR,6S,6aR)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B13419213.png)
